molecular formula C13H16FNO2 B2923367 N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-17-8

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide

Katalognummer B2923367
CAS-Nummer: 2361641-17-8
Molekulargewicht: 237.274
InChI-Schlüssel: WCESQBGNRNHAIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, a group of inflammatory mediators.

Wirkmechanismus

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide inhibits the activity of this compound, which is involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. By inhibiting this compound, this compound reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models. It reduces the production of leukotrienes and thereby reduces inflammation. This compound has also been shown to reduce airway hyperresponsiveness in animal models of asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide in lab experiments is its specificity for this compound inhibition. This compound selectively inhibits this compound and does not affect other enzymes involved in the synthesis of leukotrienes. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the efficacy of this compound in human clinical trials for the treatment of inflammatory diseases. Additionally, the use of this compound in combination with other anti-inflammatory drugs could be explored for the treatment of inflammatory diseases.

Synthesemethoden

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-fluoro-4-methoxybenzaldehyde, which is then reacted with 2-bromo-1-phenylethanone to obtain 2-(3-fluoro-4-methoxyphenyl)-1-phenylethanone. This compound is then reacted with propargyl bromide to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of this compound and reduce the production of leukotrienes, which are involved in inflammatory processes. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.

Eigenschaften

IUPAC Name

N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-5-12(16)15-13(2,3)9-6-7-11(17-4)10(14)8-9/h5-8H,1H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCESQBGNRNHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.